N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide

Physicochemical profiling Thermal stability Synthetic intermediate selection

N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide (CAS 90801-36-8), also catalogued as (E)-N,N-dimethyl-N'-(4H-1,2,4-triazol-4-yl)methanimidamide, is a low-molecular-weight (139.16 g/mol) 1,2,4-triazole-bearing formamidine with the molecular formula C5H9N5. The compound belongs to the azolylformamidine class, wherein the N4 position of the 1,2,4-triazole ring is substituted with an N,N-dimethylformimidamide moiety.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 90801-36-8
Cat. No. B3031981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide
CAS90801-36-8
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCN(C)C=NN1C=NN=C1
InChIInChI=1S/C5H9N5/c1-9(2)5-8-10-3-6-7-4-10/h3-5H,1-2H3/b8-5+
InChIKeyQJKWUTUQKXWROV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide (CAS 90801-36-8): Procurement-Relevant Baseline and Physicochemical Identity


N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide (CAS 90801-36-8), also catalogued as (E)-N,N-dimethyl-N'-(4H-1,2,4-triazol-4-yl)methanimidamide, is a low-molecular-weight (139.16 g/mol) 1,2,4-triazole-bearing formamidine with the molecular formula C5H9N5 . The compound belongs to the azolylformamidine class, wherein the N4 position of the 1,2,4-triazole ring is substituted with an N,N-dimethylformimidamide moiety. This structural arrangement distinguishes it from the more common N1- or C-substituted triazole pharmacophores found in clinical antifungal agents. Key physicochemical descriptors include a density of 1.17 g/cm³, a boiling point of 250.9 °C at 760 mmHg, a flash point of 105.5 °C, a vapor pressure of 0.0211 mmHg at 25 °C, and a refractive index of 1.586 . The compound is commercially available through several specialty chemical suppliers, primarily as a research-grade synthetic intermediate .

Why Generic Substitution Fails for N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide: Structural and Physicochemical Differentiation from Closest Analogs


Procurement decisions for 1,2,4-triazole formamidine building blocks cannot rely on simple in-class substitution because the N4-dimethylformimidamide substitution pattern of CAS 90801-36-8 confers a materially different physicochemical profile compared to its closest commercially available analogs—N-methyl-N'-(1,2,4-triazol-4-yl)methanimidamide (CAS 35722-18-0) and the synthetic precursor 4-amino-1,2,4-triazole (CAS 584-13-4). The target compound exhibits quantitative differences in density, boiling point, flash point, and hydrogen-bond donor/acceptor capacity that directly affect its suitability as a synthetic intermediate for downstream reactions such as cyclocondensation, metal coordination, and library enumeration . The absence of an N-H donor on the formamidine nitrogen eliminates a reactive site that would otherwise compete in acylation, alkylation, or metal-binding steps, providing a distinct chemoselectivity advantage in synthetic planning [1].

Product-Specific Quantitative Differentiation Evidence for N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide (90801-36-8) Versus Closest Analogs


Boiling Point and Thermal Stability Differentiation vs. N-Methyl Mono-Substituted Analog (CAS 35722-18-0)

The target compound exhibits a substantially higher boiling point (250.9 °C at 760 mmHg) compared to its N-methyl mono-substituted analog N-methyl-N'-(1,2,4-triazol-4-yl)methanimidamide (CAS 35722-18-0), which boils at 185.7 °C . This 65.2 °C difference reflects the increased molecular weight (139.16 vs. 125.13 g/mol) and enhanced intermolecular interactions conferred by the second N-methyl group [1]. The flash point difference is even more pronounced: 105.5 °C for the target compound versus 60.6 °C for the analog, representing a 44.9 °C safety margin that is meaningful for reaction conditions requiring elevated temperatures . These data support selection of the dimethyl analog when higher thermal tolerance is required in downstream transformations.

Physicochemical profiling Thermal stability Synthetic intermediate selection

Density and Physical State Differentiation vs. Synthetic Precursor 4-Amino-1,2,4-triazole (CAS 584-13-4)

Conversion of 4-amino-1,2,4-triazole (CAS 584-13-4) to the target N,N-dimethylformimidamide derivative produces a marked shift in physical properties. The precursor is a crystalline solid (mp 84–86 °C) with a density of 1.59 g/cm³ and high water solubility (810 g/L at 20 °C) . In contrast, the target compound has a density of 1.17 g/cm³ and lacks a reported melting point, consistent with a liquid or low-melting solid at ambient temperature . This 26.4% reduction in density reflects the replacement of the compact primary amino group with the bulkier, more conformationally flexible N,N-dimethylformimidamide moiety. The elimination of the primary amine hydrogen bond donors also reduces water solubility, which can be advantageous for organic-phase reactions and extractions.

Physical property comparison Phase behavior Synthetic precursor differentiation

Synthetic Accessibility via Established Azolylformamidine Methodology: Single-Step Protocol from Readily Available Precursor

The target compound is accessible via a well-precedented single-step protocol: condensation of 4-amino-1,2,4-triazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This methodology is established in the peer-reviewed literature for the broader azolylformamidine class, as demonstrated by Kalinin et al. (2013), who employed this reaction to generate N1,N1-dimethyl-N2-azolylformamidines as intermediates for fused triazine synthesis [1]. The reaction proceeds under mild conditions with DMF-DMA serving as both reagent and solvent, and the dimethylamino leaving group facilitates clean conversion. This contrasts with the preparation of the N-methyl analog (CAS 35722-18-0), which requires a different formylating reagent and may suffer from competing N–H side reactions [2]. No quantitative yield comparison for this specific compound versus its analogs has been published in the peer-reviewed literature.

Synthetic methodology Building block preparation Azolylformamidine chemistry

Commercially Available Purity Grades and Pricing Benchmarking for Procurement Decision-Making

Commercial availability data reveal a fragmented supplier landscape with meaningful purity and pricing differentiation. The target compound is offered at 98% purity by Leyan (Catalog No. 1530122) , at 95%+ purity by ChemicalBook-listed suppliers , at 90% purity by Key Organics (via ChemicalBook) , and as a technical-grade product by VWR International . CymitQuimica lists pricing at approximately €1,538 per gram for the 95% minimum purity grade . In contrast, the precursor 4-amino-1,2,4-triazole is a commodity chemical available at substantially lower cost (typically <€10/g at research scale) from multiple global suppliers, reflecting its large-scale industrial production for agrochemical applications. The N-methyl analog (CAS 35722-18-0) appears to have narrower commercial availability based on current database listings [1]. No head-to-head price-per-gram comparison across all analogs is available from a single aggregated source, and procurement specialists are advised to obtain current quotations directly from suppliers.

Procurement benchmarking Purity grade comparison Cost analysis

Class-Level Antifungal Potential: Triazole Pharmacophore and Lanosterol 14α-Demethylase Inhibition

As a 1,2,4-triazole derivative, the target compound belongs to a well-characterized class of heterocycles capable of inhibiting lanosterol 14α-demethylase (CYP51), the key enzyme in fungal ergosterol biosynthesis [1][2]. This mechanism is the basis for clinically established triazole antifungals including fluconazole, voriconazole, and itraconazole. However, it is critically important to note that no peer-reviewed quantitative antifungal activity data (MIC values, IC50 values against CYP51, or in vivo efficacy) have been identified for the specific compound CAS 90801-36-8. The N4-substitution pattern of this compound is structurally distinct from the N1-substituted pharmacophore of clinical triazole antifungals, meaning direct extrapolation of potency is not warranted [3]. The compound's primary documented value remains as a synthetic building block rather than as a validated bioactive molecule. Any antifungal screening would require de novo experimental validation.

Antifungal activity CYP51 inhibition Triazole pharmacophore

Best-Fit Research and Industrial Application Scenarios for N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide (90801-36-8)


Building Block for Diversity-Oriented Synthesis of Fused Triazole Heterocycles

The compound's azolylformamidine architecture, with its electrophilic formamidine carbon and nucleophilic triazole nitrogens, makes it a versatile precursor for cyclocondensation reactions with biselectrophilic reagents such as cyanamide, enabling the synthesis of azolo[1,3,5]triazines as demonstrated in the Kalinin et al. (2013) methodology [1]. The dimethylamino group serves as an efficient leaving group in these transformations, a reactivity feature not shared by the N-methyl mono-substituted analog which retains an N–H that can participate in competing side reactions. This application scenario is supported by the established synthetic methodology and the compound's commercial availability at research-scale quantities.

Ligand Precursor for 1,2,4-Triazole-Based Coordination Chemistry and Materials Science

1,2,4-Triazole derivatives are widely employed as bridging ligands in coordination polymers and spin-crossover materials [2]. The N4-substitution pattern of the target compound preserves the N1 and N2 positions of the triazole ring for metal coordination while the dimethylformimidamide side chain can modulate solubility and electronic properties. The liquid physical state and organic-phase compatibility of the compound (density 1.17 g/cm³) facilitate solution-phase complexation studies, contrasting with the solid, water-soluble precursor 4-amino-1,2,4-triazole that may require different solvent systems . Although no specific metal complexes of this exact compound have been structurally characterized in the literature, the broader precedent for 4-substituted 1,2,4-triazoles as ligands supports this application.

Intermediate in Agrochemical Research for Novel Triazole Fungicide Candidates

The 1,2,4-triazole scaffold is the core of numerous commercial agricultural fungicides (e.g., tebuconazole, propiconazole) that target CYP51 in fungal pathogens [3]. The target compound's N4-substitution pattern offers an underexplored vector for structural diversification away from the congested N1-substituted triazole chemical space. Procurement for agrochemical discovery programs is warranted specifically for libraries that explore alternative triazole substitution geometries, with the explicit caveat that the compound has no published antifungal activity data and must be treated as a screening candidate rather than a validated active principle.

Calibration Standard or Reference Compound for Analytical Method Development

With commercially available purity grades of 90–98% and well-defined physicochemical properties (boiling point 250.9 °C, density 1.17 g/cm³, refractive index 1.586, vapor pressure 0.0211 mmHg at 25 °C) , the compound may serve as a reference standard for HPLC, GC, or NMR method development in laboratories working with triazole-containing analytes. The availability of multiple purity grades from different suppliers allows selection based on the analytical sensitivity requirements of the specific application.

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